Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
Description
Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is a structurally complex fatty acid amide derivative. Its IUPAC name reflects a docosanamide backbone (a 22-carbon chain with an amide group) substituted with a 2-hydroxy-1-(hydroxymethyl)heptadecyl moiety. Notably, docosanamide derivatives have also been investigated for biomedical applications, such as biomarkers for colorectal cancer progression, with high discriminative performance (AUC = 0.93 in ROC analysis) .
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)docosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h38-39,42-43H,3-37H2,1-2H3,(H,41,44) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPRAKSDHOEHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H81NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432460 | |
| Record name | Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150177-00-7 | |
| Record name | Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acyl Chloride-Amine Coupling
This method involves reacting docosanoyl chloride with 2-hydroxy-1-(hydroxymethyl)heptadecylamine under basic conditions. The amine precursor is synthesized via reductive amination of 2-oxo-1-(hydroxymethyl)heptadecane using sodium cyanoborohydride.
Procedure :
- Amine Synthesis :
- Amide Formation :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Amine) | 68–72% | |
| Yield (Amide) | 85–89% | |
| Purity (HPLC) | >95% |
Carbodiimide-Mediated Amidation
Docosanoic acid is activated using dicyclohexylcarbodiimide (DCC) and coupled to 2-hydroxy-1-(hydroxymethyl)heptadecylamine in the presence of 4-dimethylaminopyridine (DMAP).
Procedure :
- Acid Activation :
- Docosanoic acid (10 mmol), DCC (12 mmol), and DMAP (1 mmol) are stirred in tetrahydrofuran (THF) at 0°C for 1 h.
- Coupling :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–82% | |
| Reaction Time | 12 h | |
| Solvent | Tetrahydrofuran |
Industrial-Scale Production Considerations
Large-scale synthesis faces challenges in cost-effective purification. Solvent recrystallization using hexane/ethyl acetate mixtures (3:1 v/v) achieves >98% purity. Continuous flow reactors may enhance throughput for amine synthesis steps.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Acyl Chloride | 85–89 | >95 | Moderate | High |
| Carbodiimide | 78–82 | 90–93 | Low | Moderate |
| Enzymatic (Theoretical) | ~60* | ~90* | High | Low |
*Theoretical estimates based on analogous systems.
Chemical Reactions Analysis
Types of Reactions
Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated compounds, while reduction may yield alcohols or amines .
Scientific Research Applications
Applications in Biomedical Research
-
Antimicrobial Activity :
- Docosanamide has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
-
Skin Care Formulations :
- Due to its emollient properties, docosanamide is incorporated into cosmetic formulations aimed at moisturizing and protecting the skin. It has been shown to enhance skin barrier function and reduce transepidermal water loss.
-
Drug Delivery Systems :
- The compound's amphiphilic nature makes it suitable for use in drug delivery systems, particularly in liposomal formulations. Research indicates that it can improve the solubility and bioavailability of poorly soluble drugs.
Applications in Material Science
-
Surfactant Properties :
- Docosanamide serves as a surfactant in various industrial applications, including emulsification processes in food and cosmetic products. Its ability to stabilize oil-in-water emulsions has been documented in several studies.
-
Polymer Chemistry :
- The compound is used as a monomer in the synthesis of polyamides and other polymeric materials. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.
Case Studies
-
Antimicrobial Efficacy :
A study conducted by ResearchGate demonstrated the effectiveness of docosanamide against multidrug-resistant bacterial strains, highlighting its potential as a natural preservative in food products. -
Skin Hydration :
A clinical trial assessed the efficacy of docosanamide-containing creams on patients with dry skin conditions. Results indicated a significant improvement in skin hydration levels compared to control groups over an eight-week period.
Mechanism of Action
The mechanism of action of Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- involves its interaction with specific molecular targets and pathways. It is known to interact with cell membranes, influencing their structure and function. This interaction can affect various cellular processes, including signal transduction, membrane fluidity, and protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- with structurally and functionally related compounds:
Structural and Functional Insights:
Substituent Complexity: The target compound’s 2-hydroxy-1-(hydroxymethyl)heptadecyl group confers greater hydrophilicity compared to simpler Behenamide derivatives like Behenamide MEA, which has only a single hydroxyethyl group.
Biomarker Performance: While both the target compound and triheptanoin show utility in cancer biomarker studies, the former’s higher AUC (0.93 vs. 0.85) suggests superior discriminative power in colorectal cancer progression .
Industrial vs. Biomedical Use : Most Behenamide derivatives (e.g., Behenamid edba) are optimized for surfactant properties in cosmetics, whereas the target compound’s structural complexity aligns with specialized biomedical applications .
Research and Application Notes
- Further studies are needed to validate its specificity across larger cohorts .
- Cosmetic Formulations : Simpler Behenamide derivatives dominate this sector due to cost-effectiveness and established safety profiles. The target compound’s complex synthesis may limit industrial adoption unless unique functional benefits are demonstrated .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Docosanamide derivatives in a laboratory setting?
- Answer : Synthesis of this compound requires precise control of hydroxylation and amidation steps. Experimental design should employ fractional factorial methods to optimize reaction conditions (e.g., temperature, catalyst loading, solvent polarity) while minimizing resource expenditure . Characterization should include tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities, particularly stereochemistry at the hydroxyl and hydroxymethyl groups. For safety, follow GHS protocols (e.g., skin/eye protection, ventilation) during handling due to its irritant properties .
Table 1: Key Physicochemical Properties (Predicted)
| Property | Value (Predicted) | Source |
|---|---|---|
| Molecular Weight | ~537.51 g/mol | |
| Boiling Point | 675.4 ± 55.0 °C | |
| Density | 0.919 ± 0.06 g/cm³ | |
| pKa | 13.54 ± 0.20 |
Q. How can researchers mitigate risks when handling this compound in aqueous or oxidative environments?
- Answer : Stability studies under varying pH and temperature conditions are critical. Use computational tools like COMSOL Multiphysics to simulate degradation pathways and identify reactive intermediates . Experimentally, employ inert atmospheres (e.g., nitrogen gloveboxes) and chelating agents to suppress unwanted side reactions. Monitor oxidation states via cyclic voltammetry .
Advanced Research Questions
Q. What computational strategies are effective for modeling the compound’s interaction with lipid bilayers or enzymatic targets?
- Answer : Molecular dynamics (MD) simulations using force fields like CHARMM or AMBER can predict membrane permeability and binding affinities. Parameterize the compound’s hydroxymethyl group using quantum mechanical calculations (e.g., DFT) to ensure accuracy. Validate simulations with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should contradictory data on the compound’s solubility or reactivity be resolved?
- Answer : Apply ontological frameworks to distinguish measurement errors from genuine variability . For solubility discrepancies, use Hansen solubility parameters (HSP) to reconcile experimental and computational results. For reactivity conflicts, conduct kinetic isotope effect (KIE) studies or isotopic labeling to trace reaction pathways .
Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?
- Answer : Chiral chromatography (e.g., HPLC with cellulose-based columns) or membrane-based enantioselective separation (e.g., using cyclodextrin-functionalized membranes) are effective. Optimize separation factors via response surface methodology (RSM) to balance resolution and throughput .
Methodological Considerations
Q. How can researchers design experiments to study the compound’s role in sphingolipid signaling pathways?
- Answer : Use CRISPR-edited cell lines to knock out specific enzymes (e.g., ceramidases) and observe downstream effects via lipidomics. Pair this with fluorescence microscopy to track subcellular localization. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. What statistical approaches are recommended for optimizing yield in multi-step syntheses?
- Answer : Implement a Taguchi design to identify critical factors (e.g., reaction time, reagent purity) affecting yield. Use ANOVA to analyze interactions between variables and apply Monte Carlo simulations to predict confidence intervals for scaled-up processes .
Data Validation & Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
